5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

Description

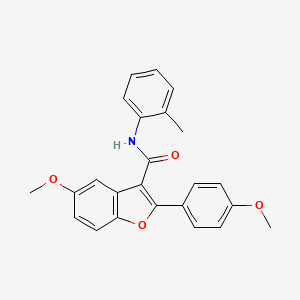

The compound 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a benzofuran derivative with a carboxamide group at position 3. Its IUPAC name reflects substituents at key positions: a methoxy group at position 5, a 4-methoxyphenyl group at position 2, and a 2-methylphenyl group attached to the carboxamide nitrogen. The molecular formula is C24H21NO4, with a calculated molecular weight of 387.5 g/mol based on structural analogs .

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C24H21NO4/c1-15-6-4-5-7-20(15)25-24(26)22-19-14-18(28-3)12-13-21(19)29-23(22)16-8-10-17(27-2)11-9-16/h4-14H,1-3H3,(H,25,26) |

InChI Key |

PQOMTGFNMISCFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran core, followed by functional group modifications to introduce the methoxy and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the benzene ring, leading to derivatives with different properties.

Scientific Research Applications

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Structural differences among benzofuran-3-carboxamide analogs primarily involve substituents at positions 2, 5, and the N-aryl group:

- Position 2 : The 4-methoxyphenyl group in the target compound increases electron density compared to methyl or halogenated substituents, influencing binding interactions .

- Halogenation : ’s compound incorporates iodine and fluorine , which may improve target affinity but increase molecular weight and toxicity risks .

Physicochemical Properties

*Estimated based on substituent contributions.

- LogP: The target compound’s lower LogP (~5.4 vs.

- TPSA : All analogs with dual methoxy groups (e.g., target compound, ) share a TPSA of ~60.7 Ų, aligning with criteria for CNS drug candidates .

- Molecular Weight : ’s analog (311.33 g/mol) demonstrates the impact of simpler substituents on reducing molecular weight, which may improve oral bioavailability .

Pharmacological Implications

- Target Compound : Moderate LogP and TPSA values suggest a balance between membrane permeability and solubility, making it suitable for CNS targets .

- ’s Halogenated Analog : High LogP (>6.0) and iodine’s steric bulk may enhance target binding but pose challenges in solubility and safety .

- ’s Ethyl-Substituted Analog : Higher LogP (5.6) correlates with increased lipophilicity, favoring tissue accumulation but raising toxicity concerns .

- ’s Smaller Analog : Lower molecular weight (311.33 g/mol) and LogP (~4.8) suggest improved pharmacokinetics but reduced BBB penetration .

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an agonist for specific receptors and its antibacterial properties.

1. Receptor Agonism

Recent studies indicate that compounds with similar structural motifs exhibit selective agonism towards dopamine receptors, particularly the D3 receptor. For instance, a related compound was shown to promote β-arrestin translocation and G protein activation, suggesting a mechanism through which it may exert neuroprotective effects in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .

2. Antimicrobial Activity

The compound's potential antibacterial and antifungal activities were evaluated against various Gram-positive and Gram-negative bacteria. In one study, compounds with similar benzofuran structures demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against different strains .

Case Study 1: D3 Receptor Interaction

A study focused on the structure-activity relationship (SAR) of benzofuran derivatives found that modifications to the aryl groups significantly influenced D3 receptor activity. The optimized analogs showed potent D3R-mediated effects while lacking activity at other dopamine receptors .

| Compound ID | D3R Agonist Activity (EC50 in nM) | D2R Antagonist Activity (IC50 in nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | 6,800 ± 1,400 |

This table illustrates the varying degrees of receptor activity among different analogs.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound exhibited inhibition against several bacterial strains. The results indicated that derivatives with electron-donating groups showed enhanced activity against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 to 77.38 |

| Escherichia coli | 2.33 to 156.47 |

| Candida albicans | 16.69 to 78.23 |

These findings underscore the compound's potential as a therapeutic agent against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.